molecular formula C6H7N3O B1351647 2-Methylamino-pyrimidine-5-carbaldehyde CAS No. 672307-83-4

2-Methylamino-pyrimidine-5-carbaldehyde

Cat. No. B1351647
CAS RN: 672307-83-4
M. Wt: 137.14 g/mol
InChI Key: FYDLRGFOAYUXIT-UHFFFAOYSA-N
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Description

2-Methylamino-pyrimidine-5-carbaldehyde is a chemical compound with the CAS Number: 672307-83-4 . It has a molecular weight of 137.14 and its IUPAC name is 2-(methylamino)-5-pyrimidinecarbaldehyde . The compound is usually in powder form .


Molecular Structure Analysis

The InChI code for 2-Methylamino-pyrimidine-5-carbaldehyde is 1S/C6H7N3O/c1-7-6-8-2-5(4-10)3-9-6/h2-4H,1H3,(H,7,8,9) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-Methylamino-pyrimidine-5-carbaldehyde is a powder with a molecular weight of 137.14 . It is stored at a temperature of 4 degrees Celsius . The InChI code provides further details about its molecular structure .

Scientific Research Applications

1. Therapeutic Agents and Anti-Cancer Drug Sensitivity Enhancers 2-(Methylamino)pyrimidine-5-carbaldehyde has been identified as a potential component in the development of ATM inhibitors. ATM, or ataxia-telangiectasia mutated, is a protein that plays a crucial role in the cellular response to DNA damage. Inhibitors targeting ATM can be used as therapeutic agents, particularly in cancer treatment, to enhance the sensitivity of cancer cells to drugs, thereby improving the efficacy of chemotherapy .

Early Discovery Research

This compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers . In this phase of research, scientists explore the basic properties and reactivities of new compounds, which can lead to the identification of novel applications or the development of new materials.

Proteomics Research

Proteomics is the large-scale study of proteins, their structures, and functions. 2-(Methylamino)pyrimidine-5-carbaldehyde is offered by Santa Cruz Biotechnology for use in proteomics research , indicating its potential role in protein analysis or interaction studies.

Chemical Synthesis

Chemical synthesis involves constructing complex chemical compounds from simpler ones. The structure and reactivity of 2-(Methylamino)pyrimidine-5-carbaldehyde suggest its utility in synthesizing more complex molecules, possibly as intermediates in pharmaceutical or material science applications .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . These codes indicate hazards related to harmful ingestion, skin and eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

2-(methylamino)pyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c1-7-6-8-2-5(4-10)3-9-6/h2-4H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDLRGFOAYUXIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(C=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390286
Record name 2-Methylamino-pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylamino-pyrimidine-5-carbaldehyde

CAS RN

672307-83-4
Record name 2-Methylamino-pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methylamino)pyrimidine-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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